Vibralactone D

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

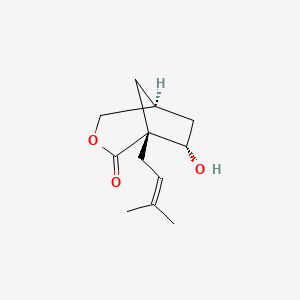

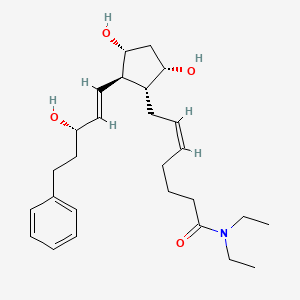

Vibralactone D is a metabolite isolated and cultured from natural basidiomycetes Boreostereum vibrans . It’s part of a group of related terpenoid chemical compounds known as vibralactones . Vibralactone D shows weak inhibitory activity against isoenzymes of 11b-hydroxysteroid dehydrogenase (HSD) with an IC50 value of 85.7 μM .

Synthesis Analysis

A four-step synthesis of Vibralactone D has been disclosed . The process involves a key photochemical valence isomerization of 3-prenyl-pyran-2-one, which forges both the all-carbon quaternary stereocenter and the β-lactone at an early stage . Cyclopropanation of the resulting bicyclic β-lactone furnishes a strained housane structure that is converted to the natural product through a sequential ring expansion and reduction strategy .Molecular Structure Analysis

Vibralactone D was obtained as a colorless crystal . Its molecular formula was established to be C12H18O3 according to the pseudomolecular molecular ion at m/z 211.1330 using high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Vibralactone D include a key photochemical valence isomerization of 3-prenyl-pyran-2-one, cyclopropanation of the resulting bicyclic β-lactone, and a sequential ring expansion and reduction strategy .Physical And Chemical Properties Analysis

Vibralactone D is a colorless crystal . It has a molecular formula of C12H18O3 and a molecular weight of 210.27 .Applications De Recherche Scientifique

Lipase Inhibition : Vibralactone has been identified as an inhibitor of pancreatic lipase, a key enzyme involved in the digestion of fats, with potential implications for obesity treatment. One of the first studies to report this was by (Liu et al., 2006), who discovered its lipase inhibitory activity with an IC50 of 0.4 microg/mL.

Inhibition of 11beta-Hydroxysteroid Dehydrogenases : Vibralactones D-F have been reported to show weak inhibitory activities against isozymes of 11beta-hydroxysteroid dehydrogenases, enzymes involved in steroid hormone metabolism. This was first reported by (Jiang et al., 2010).

Role in Biosynthesis : The role of a prenyltransferase, vib-PT, in the biosynthesis of Vibralactone was explored by (Bai et al., 2020). This enzyme is responsible for prenylation, a critical step in Vibralactone synthesis, and demonstrates broad substrate range and potential for generating bioactive agents.

Non-Cytotoxicity and Lipase Inhibitory Activity : Vibralactones K-M, along with Vibralactone, were isolated and studied for their biological activities. (Wang et al., 2014) reported that these compounds were not cytotoxic against human cancer cell lines and showed inhibitory activity on pancreatic lipase.

Enzyme Catalysis in Vibralactone Biosynthesis : The cyclase VibC, part of the α/β-hydrolase superfamily, was identified as a key enzyme in Vibralactone biosynthesis, specifically in the formation of its unique fused bicyclic β-lactone structure. (Feng et al., 2020) investigated this unique biochemical reaction.

Synthesis and Optimization of Vibralactone Derivatives : Studies like those by (Wei et al., 2015) have focused on the synthesis and optimization of Vibralactone derivatives, seeking to enhance their biological efficacy, particularly as lipase inhibitors.

Diverse Metabolic Pathways in Fungi : Research by (Schwenk et al., 2016) explored the metabolic versatility of fungi in producing Vibralactone, highlighting complex biosynthetic pathways involving different organisms.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(1R,5S,7S)-7-hydroxy-1-(3-methylbut-2-enyl)-3-oxabicyclo[3.2.1]octan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3/c1-8(2)3-4-12-6-9(5-10(12)13)7-15-11(12)14/h3,9-10,13H,4-7H2,1-2H3/t9-,10+,12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUNCJWCQYMBYLA-JFGNBEQYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC12CC(CC1O)COC2=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CC[C@@]12C[C@@H](C[C@@H]1O)COC2=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[2-(3-Hydroxyoctyl)-5-oxopyrrolidin-1-YL]heptanoic acid](/img/structure/B593249.png)

![2-Ethylnaphtho[1,2-d]thiazole](/img/structure/B593253.png)